1-[1-(4-phenyloxane-4-carbonyl)pyrrolidin-3-yl]-1H-1,2,3-triazole
Description
Properties
IUPAC Name |
(4-phenyloxan-4-yl)-[3-(triazol-1-yl)pyrrolidin-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N4O2/c23-17(21-10-6-16(14-21)22-11-9-19-20-22)18(7-12-24-13-8-18)15-4-2-1-3-5-15/h1-5,9,11,16H,6-8,10,12-14H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NNFGRZBCWRWFOV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1N2C=CN=N2)C(=O)C3(CCOCC3)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[1-(4-phenyloxane-4-carbonyl)pyrrolidin-3-yl]-1H-1,2,3-triazole typically involves multi-step organic reactions.
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors for cycloaddition reactions and advanced purification techniques such as chromatography and crystallization to isolate the final product .
Chemical Reactions Analysis
Types of Reactions: 1-[1-(4-phenyloxane-4-carbonyl)pyrrolidin-3-yl]-1H-1,2,3-triazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce additional functional groups.
Reduction: Reduction reactions using agents like lithium aluminum hydride can modify the carbonyl group to an alcohol.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydride.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .
Scientific Research Applications
1-[1-(4-phenyloxane-4-carbonyl)pyrrolidin-3-yl]-1H-1,2,3-triazole has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects in treating diseases such as cancer and neurological disorders.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 1-[1-(4-phenyloxane-4-carbonyl)pyrrolidin-3-yl]-1H-1,2,3-triazole involves its interaction with specific molecular targets. The triazole ring can bind to metal ions or enzyme active sites, while the pyrrolidine ring may interact with protein receptors. These interactions can modulate biological pathways, leading to therapeutic effects.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Core Scaffold Variations
The target compound’s pyrrolidine-triazole core is shared with several analogs, but substituents critically modulate its properties:
Key Observations :
- Lipophilicity : The 4-phenyloxane substituent in the target compound likely increases lipophilicity compared to acetylated or pyridine-based analogs, influencing membrane permeability .
- Synthetic Accessibility : Most analogs (e.g., ) rely on CuAAC, but the target’s 4-phenyloxane group may require specialized coupling reagents or protecting-group strategies.
Electronic and Conformational Differences
- Bond Lengths and Conjugation : In triazole-containing compounds, shortened C–N bond lengths (e.g., 1.366 Å in ) indicate electron delocalization, enhancing stability. The phenyloxane group in the target compound may further stabilize the triazole via resonance effects.
- Hydrogen Bonding: The pyrrolidine nitrogen in the target compound can act as a hydrogen bond donor, while analogs with acetyl or carboxylate groups (e.g., ) prioritize acceptor interactions.
Biological Activity
1-[1-(4-phenyloxane-4-carbonyl)pyrrolidin-3-yl]-1H-1,2,3-triazole is a compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including its synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a triazole ring, which is known for its stability and versatility in biological applications. Its molecular formula is with a molecular weight of 342.39 g/mol. The presence of the triazole moiety is significant as it has been linked to various biological activities, including antimicrobial and anti-inflammatory effects.
Antimicrobial Activity
Research has shown that derivatives of 1,2,3-triazoles often exhibit antimicrobial properties. In a study examining various triazole compounds, it was found that certain derivatives demonstrated notable activity against both Gram-positive and Gram-negative bacteria. For instance, compounds with electron-withdrawing groups at specific positions on the triazole ring showed enhanced antibacterial activity compared to their counterparts with electron-donating groups .
| Compound | MIC (µg/mL) | Activity Type |
|---|---|---|
| Triazole A | 16 | Mycobacterium smegmatis |
| Triazole B | 8 | Staphylococcus aureus |
| Triazole C | 32 | Escherichia coli |
Table 1: Antimicrobial activity of selected triazole derivatives
Anti-Cholinesterase Activity
The anti-cholinesterase activity of triazole-containing compounds has also been investigated. A recent study indicated that certain 1,2,3-triazole derivatives exhibited significant inhibition of butyrylcholinesterase (BuChE), which is crucial for neurodegenerative disease treatment. The structure-activity relationship (SAR) studies revealed that specific substitutions on the triazole ring could enhance inhibitory potency .
Case Study 1: Synthesis and Testing
In a synthesis study involving various triazole derivatives, researchers synthesized multiple compounds and evaluated their biological activities. Among them, one compound showed an IC50 value of 31.8 µM against BuChE, indicating its potential as a therapeutic agent for Alzheimer's disease .
Case Study 2: Structure-Activity Relationship Analysis
Another investigation focused on the SAR of triazole derivatives highlighted how modifications at the para position of the phenyl group significantly impacted BuChE inhibition. The introduction of bulky groups at this position often led to decreased activity, suggesting that steric factors play a critical role in binding affinity .
The mechanisms through which this compound exerts its biological effects are multifaceted:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in neurotransmitter breakdown, thus increasing acetylcholine levels in synaptic clefts.
- Antimicrobial Mechanisms : The presence of the triazole ring enhances interaction with microbial targets, potentially disrupting cell wall synthesis or function.
Q & A
Q. What are the most reliable synthetic routes for preparing 1-[1-(4-phenyloxane-4-carbonyl)pyrrolidin-3-yl]-1H-1,2,3-triazole?
The compound can be synthesized via a multi-step approach combining azide-alkyne cycloaddition and functional group coupling. A typical method involves:
- Step 1 : Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC) to form the triazole core. This reaction is highly regioselective and efficient under mild conditions, often using CuSO₄·5H₂O and sodium ascorbate in THF/water (1:1) at 50°C for 16 hours .
- Step 2 : Introduction of the pyrrolidine moiety via alkylation or acylation. For example, coupling 4-phenyloxane-4-carbonyl chloride with a pyrrolidine intermediate under basic conditions (e.g., Et₃N in CH₂Cl₂) .
- Purification : Gradient elution chromatography (e.g., CH₂Cl₂/MeOH 5:1 to 4:1) and HPLC to achieve >95% purity .
Q. How can the structural integrity of this compound be validated post-synthesis?
Key analytical methods include:
- NMR Spectroscopy : ¹H and ¹³C NMR to confirm regiochemistry of the triazole and substitution patterns. For example, the triazole proton typically appears at δ 7.5–8.5 ppm in DMSO-d₆ .
- HRMS : To verify molecular weight (e.g., [M+H]+ calculated vs. observed mass accuracy <5 ppm) .
- X-ray Crystallography : For unambiguous structural determination. SHELXL software is widely used for refining crystallographic data .
Q. What solvent systems are optimal for its solubility and stability in biological assays?
The compound exhibits moderate solubility in polar aprotic solvents (e.g., DMSO, THF) and limited solubility in water. For in vitro assays, stock solutions in DMSO (10 mM) diluted with PBS (final DMSO ≤0.1%) are recommended. Stability studies suggest degradation <5% over 48 hours at 4°C .
Advanced Research Questions
Q. How can reaction yields be improved during the CuAAC step for triazole formation?
Optimization strategies include:
- Catalyst Tuning : Increasing Cu(I) concentration (0.2–0.3 equiv CuSO₄) while maintaining reducing agents (e.g., sodium ascorbate) to prevent Cu(II) oxidation .
- Solvent Optimization : Using mixed solvents (THF/H₂O) to enhance reactant miscibility and reduce side reactions .
- Microwave Assistance : Reducing reaction time (1–2 hours vs. 16 hours) with microwave irradiation at 80°C, improving yields by 10–15% .
Q. What computational methods are effective for predicting biological interactions of this compound?
- Docking Studies : Software like AutoDock Vina can model interactions with target proteins (e.g., enzymes with conserved catalytic triads). The triazole’s dipole moment (~5 D) enhances binding to polar active sites .
- MD Simulations : GROMACS or AMBER for assessing stability of ligand-protein complexes over 100 ns trajectories. Focus on hydrogen bonds between the triazole’s N-atoms and protein residues .
Q. How can contradictory spectral data (e.g., NMR splitting patterns) be resolved?
- Variable Temperature NMR : To identify dynamic processes (e.g., rotamers) causing signal splitting. For example, cooling to 223 K may simplify pyrrolidine ring proton signals .
- COSY and NOESY : To correlate coupling partners and confirm spatial proximity of substituents. The 4-phenyloxane group’s aromatic protons (δ 7.2–7.4 ppm) often show NOE contacts with pyrrolidine H-atoms .
Q. What strategies mitigate metabolic instability in vivo for derivatives of this compound?
- Isotere Replacement : Substituting the triazole with a more metabolically inert heterocycle (e.g., tetrazole) while retaining hydrogen-bonding capacity .
- Prodrug Design : Esterification of the carbonyl group (e.g., ethyl ester) to enhance membrane permeability, with enzymatic hydrolysis in target tissues .
Q. How can crystallographic disorder in the 4-phenyloxane moiety be addressed during refinement?
- SHELXL Constraints : Use PART instructions to model disordered phenyl rings, with isotropic displacement parameters (Uiso) for overlapping atoms .
- Twinned Data Refinement : For crystals with non-merohedral twinning, apply HKLF 5 format in SHELXL and refine twin laws (e.g., BASF parameter) .
Data Contradiction Analysis
Q. Discrepancies in reported bioactivity: How to differentiate assay-specific vs. structural factors?
- Control Experiments : Compare IC₅₀ values across standardized assays (e.g., identical cell lines, incubation times). For example, variances in antimicrobial activity may arise from differences in bacterial membrane permeability .
- Metabolite Profiling : Use LC-MS to identify degradation products (e.g., hydrolyzed triazole) that may confound activity results .
Q. Conflicting solubility data in literature: What parameters are critical for replication?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
